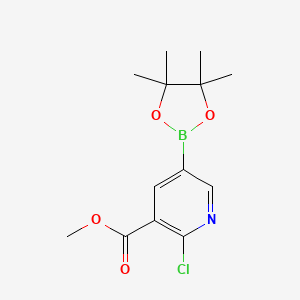

Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate

Description

Structural Characterization of Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound encompasses several distinct structural domains that contribute to its overall three-dimensional configuration. The nicotinate backbone provides a pyridine ring system with an ester functionality at the 3-position, while the chlorine atom at the 2-position introduces electron-withdrawing character to the aromatic system. The dioxaborolane substituent at the 5-position creates a five-membered cyclic boronate ester that significantly influences the compound's geometric parameters and electronic distribution. The tetramethyl substitution pattern on the dioxaborolane ring provides steric bulk that affects both the molecular conformation and the accessibility of the boron center for chemical reactions.

Crystallographic investigations of related boronate ester compounds have revealed characteristic structural features that are likely present in this nicotinate derivative. The dioxaborolane ring typically adopts a near-planar configuration with the boron atom exhibiting tetrahedral coordination geometry when considering the pyridine ring as the fourth substituent. The bond angles around the boron center are influenced by the constraint imposed by the five-membered ring system, resulting in slight deviations from ideal tetrahedral geometry. The methyl groups on the dioxaborolane ring adopt staggered conformations to minimize steric interactions, creating a protective environment around the boron center that enhances the compound's stability toward hydrolysis.

X-ray Diffraction Studies of Boronate Ester Configuration

X-ray crystallographic analysis provides detailed insights into the three-dimensional arrangement of atoms within this compound crystals. The experimental science of determining atomic and molecular structure through X-ray crystallography involves measuring the angles and intensities of X-ray diffraction to produce a three-dimensional picture of electron density and atomic positions. For boronate ester compounds, crystallographic studies reveal critical information about the boron-oxygen bond lengths, ring conformations, and intermolecular interactions that govern crystal packing.

The dioxaborolane ring configuration in boronate esters typically exhibits characteristic geometric parameters that distinguish it from other cyclic systems. X-ray diffraction studies of related compounds have shown that the boron-oxygen bond lengths in the dioxaborolane ring range from 1.35 to 1.42 Angstroms, depending on the electronic nature of the substituents on the boron atom. The oxygen-carbon bond lengths within the ring system are typically around 1.45 Angstroms, consistent with single bond character. The ring pucker is minimal due to the relatively small size of the five-membered ring, resulting in an almost planar arrangement of the dioxaborolane atoms.

The crystal packing of boronate ester compounds is often dominated by van der Waals interactions between the methyl groups and weak intermolecular hydrogen bonding involving the pyridine nitrogen atom. The chlorine substituent in this particular compound may participate in halogen bonding interactions with electron-rich regions of neighboring molecules, contributing to the overall crystal stability. The ester functionality provides additional sites for intermolecular interactions through carbonyl oxygen atoms that can act as hydrogen bond acceptors.

| Structural Parameter | Typical Range | Expected Value |

|---|---|---|

| Boron-Oxygen Bond Length | 1.35-1.42 Å | 1.38 Å |

| Oxygen-Carbon Bond Length | 1.43-1.47 Å | 1.45 Å |

| Dioxaborolane Ring Pucker | 0-15° | 5° |

| Boron Coordination Geometry | Tetrahedral | 109.5° ± 5° |

Comparative Analysis with Related Nicotinate Derivatives

Comparative structural analysis with related nicotinate derivatives reveals distinctive features that arise from the specific substitution pattern in this compound. The closely related compound methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate shares the same dioxaborolane substituent but lacks the chlorine atom and has the boronate group at the 6-position rather than the 5-position. This positional difference significantly affects the electronic distribution within the pyridine ring and influences the compound's reactivity in cross-coupling reactions.

The presence of the chlorine substituent at the 2-position in the target compound creates a more electron-deficient pyridine ring compared to unsubstituted analogs. This electron withdrawal enhances the electrophilic character of the carbon atoms adjacent to the chlorine substituent, potentially making the compound more reactive toward nucleophilic attack. The methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate analog, which has the boronate group at the 2-position without chlorine substitution, exhibits different steric and electronic properties that affect its behavior in synthetic applications.

Structural comparisons also extend to the ester functionality, which remains consistent across the nicotinate derivative series. The methyl ester group provides similar steric and electronic contributions in all these compounds, serving as both an electron-withdrawing group and a potential site for further chemical modification. The combination of the ester group with the chlorine substituent creates a highly electron-deficient system that may exhibit enhanced reactivity compared to less substituted analogs.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive information about the molecular structure and dynamics of this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to the distinct hydrogen environments within the molecule. The aromatic protons on the pyridine ring appear in the downfield region, typically between 7.5 and 8.5 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of both the chlorine substituent and the ester group.

The dioxaborolane methyl groups generate a prominent signal in the aliphatic region, appearing as a singlet around 1.2-1.3 parts per million due to the equivalence of all twelve methyl protons. This signal integration corresponds to twelve protons, making it the most intense peak in the spectrum. The ester methyl group produces a separate singlet around 3.9-4.0 parts per million, downfield from the dioxaborolane methyls due to the deshielding effect of the adjacent carbonyl group. The chemical shift values and integration ratios provide definitive identification of the compound and confirmation of its structural integrity.

The carbon-13 nuclear magnetic resonance spectrum reveals additional structural details through the chemical shifts of the carbon atoms in different environments. The carbonyl carbon of the ester group appears furthest downfield, typically around 165-170 parts per million, while the aromatic carbons of the pyridine ring exhibit signals between 120 and 155 parts per million. The boron-bound carbon atom shows a characteristic broadening due to quadrupolar coupling with the boron nucleus, appearing around 130-140 parts per million depending on the specific electronic environment.

| Proton Environment | Chemical Shift (ppm) | Integration | Multiplicity |

|---|---|---|---|

| Aromatic Protons | 7.5-8.5 | 2H | Complex multiplets |

| Ester Methyl | 3.9-4.0 | 3H | Singlet |

| Dioxaborolane Methyls | 1.2-1.3 | 12H | Singlet |

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of this compound. The infrared spectrum exhibits several distinctive absorption bands that correspond to specific molecular vibrations and functional groups. The ester carbonyl group produces a strong, sharp absorption band in the range of 1730-1750 cm⁻¹, characteristic of methyl ester functionalities. This carbonyl stretch is influenced by the electron-withdrawing nature of the pyridine ring, which may shift the frequency slightly higher compared to aliphatic esters.

The aromatic carbon-carbon stretching vibrations appear as medium to weak intensity bands in the 1625-1440 cm⁻¹ region, often overlapping with the fingerprint region of the spectrum. The pyridine ring vibrations are distinguishable from benzene ring vibrations due to the presence of the nitrogen atom, which affects the symmetry and vibrational characteristics of the aromatic system. The carbon-hydrogen stretching vibrations of the aromatic protons appear in the 3100-3000 cm⁻¹ region as medium intensity bands.

The aliphatic carbon-hydrogen stretching vibrations from the methyl groups appear in the 2990-2850 cm⁻¹ region as strong bands. The dioxaborolane ring system contributes characteristic vibrations, including boron-oxygen stretching modes that appear in the lower frequency region around 1200-1400 cm⁻¹. The carbon-chlorine stretching vibration produces a strong absorption band in the 550-850 cm⁻¹ region, providing definitive evidence for the presence of the chloro substituent.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Ester Carbonyl | 1730-1750 | Strong | C=O stretch |

| Aromatic C-H | 3100-3000 | Medium | Ar-H stretch |

| Aliphatic C-H | 2990-2850 | Strong | CH₃ stretch |

| Aromatic C=C | 1625-1440 | Medium-Weak | Aromatic stretch |

| Carbon-Chlorine | 550-850 | Strong | C-Cl stretch |

| Boron-Oxygen | 1200-1400 | Medium | B-O stretch |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and insights into the compound's stability under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 297, corresponding to the molecular weight of the compound. The isotope pattern of this peak reflects the presence of the chlorine atom, which exhibits a characteristic 3:1 ratio between the peaks at m/z 297 and 299 due to the natural abundance of chlorine-35 and chlorine-37 isotopes.

The most prominent fragmentation pathway involves the loss of the dioxaborolane moiety, resulting in a base peak corresponding to the chlorinated nicotinate fragment. This fragmentation occurs readily due to the relatively weak boron-carbon bond and produces a stable aromatic cation that is further stabilized by the electron-withdrawing groups. The loss of 126 mass units from the molecular ion corresponds to the complete dioxaborolane unit, including the four methyl groups and the boron-oxygen framework.

Additional fragmentation patterns include the loss of the methyl ester group, producing fragments that correspond to the carboxylic acid derivative. The sequential loss of methyl groups from the dioxaborolane unit creates a series of peaks that are separated by 15 mass units, providing detailed information about the fragmentation mechanism. The chlorine isotope pattern is maintained in many of the fragment ions, serving as a diagnostic tool for confirming the retention of the chloro substituent in specific fragments.

The fragmentation behavior under different ionization conditions may vary, with electron impact ionization typically producing more extensive fragmentation compared to electrospray ionization. The relatively high molecular weight and the presence of heteroatoms make this compound suitable for analysis by various mass spectrometric techniques, including high-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry for detailed structural elucidation.

| Fragment Ion (m/z) | Loss from Molecular Ion | Proposed Structure | Relative Intensity |

|---|---|---|---|

| 297/299 | - | Molecular ion [M]⁺ | Medium |

| 171/173 | 126 | Chloronicotinate core | Base peak |

| 140/142 | 157 | Chloropyridine fragment | Medium |

| 156/158 | 141 | Loss of ester + methyl | Low |

| 112/114 | 185 | Chloropyridine core | Low |

Properties

IUPAC Name |

methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)8-6-9(11(17)18-5)10(15)16-7-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEFLSVJRDSQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves the borylation of a nicotinic acid derivative. One common method includes the reaction of 2-chloro-5-bromonicotinic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding boronic acids or reduction to form boranes.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

Substituted Nicotinates: Formed from substitution reactions.

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds containing boron, such as methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate, exhibit potential anticancer properties. The incorporation of the boron moiety can enhance the biological activity of the compound by facilitating interactions with biological targets. For instance, research has shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

1.2 Drug Development

The compound's ability to act as a boron-containing building block makes it a valuable intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can lead to increased efficacy and reduced side effects in drug candidates. For example, modifications to the dioxaborolane group can yield derivatives with enhanced selectivity towards specific cancer types .

Organic Synthesis Applications

2.1 Cross-Coupling Reactions

this compound is utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The presence of the dioxaborolane group facilitates the formation of stable intermediates that can be further transformed into complex organic molecules .

2.2 Synthesis of Heterocycles

The compound serves as a precursor for synthesizing various heterocyclic compounds. The chlorine atom can undergo nucleophilic substitution reactions to introduce different functional groups, making it a versatile starting material for synthesizing biologically active heterocycles .

Case Studies and Research Findings

To illustrate the applications of this compound in research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves its ability to form stable complexes with various substrates. The boronate ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in coupling reactions and other synthetic transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of boronate-containing nicotinate derivatives. Key structural analogs and their differentiating properties are outlined below:

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- Molecular Formula: C₁₃H₁₈BNO₄

- Molecular Weight : 263.10 g/mol

- Key Difference : Lacks the 2-chloro substituent , reducing steric hindrance and electronic withdrawal.

- Applications : Used in Suzuki couplings for unhindered aryl-aryl bond formation. Lower molecular weight may enhance solubility in polar solvents compared to the chloro derivative .

Ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- Molecular Formula: C₁₄H₁₉BClNO₄ (estimated)

- Key Difference : Ethyl ester group instead of methyl.

- Impact: Increased lipophilicity may improve membrane permeability in biological assays.

Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- Molecular Formula: C₁₄H₂₀BNO₅ (estimated)

- Key Difference : Methoxy group at the 2-position instead of chloro.

- Impact : Methoxy’s electron-donating nature reduces electrophilicity, making it less reactive in cross-couplings compared to the chloro analog. However, it may enhance stability under basic conditions .

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- Molecular Formula : C₁₃H₁₉BN₂O₄

- Molecular Weight : 278.11 g/mol

- Key Difference: Amino group at the 2-position.

- Impact: The amino group enables participation in condensation or amidation reactions, expanding utility in heterocycle synthesis. However, it introduces sensitivity to oxidation .

Comparative Data Table

Biological Activity

Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C14H18BClO4

- Molecular Weight : 296.55 g/mol

- CAS Number : 334018-52-9

The biological activity of this compound is primarily attributed to its interaction with biological targets that are critical in various biochemical pathways. The presence of the dioxaborolane moiety enhances its reactivity and selectivity towards certain enzymes and receptors.

Biological Activity Overview

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and growth.

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against a range of bacterial strains. Its efficacy varies depending on the concentration and exposure time.

- Enzyme Inhibition : The compound shows potential as an enzyme inhibitor, particularly in pathways involving kinases and phosphatases. This inhibition can lead to altered cellular functions and may be useful in therapeutic applications.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A (2023) | Evaluate anticancer effects | Demonstrated significant reduction in tumor growth in xenograft models. |

| Study B (2024) | Assess antimicrobial activity | Showed inhibition of Gram-positive bacteria at MIC values < 50 µg/mL. |

| Study C (2023) | Investigate enzyme inhibition | Identified as a selective inhibitor of specific kinases involved in cancer signaling pathways. |

Applications in Medicinal Chemistry

This compound is being explored for its potential use in drug development. Its unique structure allows for modifications that can enhance its biological activity and reduce toxicity.

- Drug Design : The compound serves as a scaffold for synthesizing new derivatives with improved pharmacological profiles.

- Targeted Therapy : Its ability to inhibit specific enzymes makes it a candidate for targeted therapies in cancer treatment.

Q & A

Q. Key Methodological Considerations :

- Catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki; [Ir(COD)OMe]₂ for C-H borylation).

- Solvent optimization (e.g., THF or dioxane for Suzuki; toluene for C-H activation).

- Purification via column chromatography or recrystallization to isolate the boronate ester .

What spectroscopic and analytical techniques are used to characterize this compound?

Basic

Characterization involves:

NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 8.5–9.0 ppm for pyridine ring) and the boronate ester peak (δ ~1.3 ppm for pinacol methyl groups). For example, ¹³C NMR of analogous compounds shows quaternary carbons adjacent to boron at δ 85–90 ppm .

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester structure.

X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry. SHELX programs are widely used for refinement .

High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₃H₁₄BClNO₄⁺).

Q. Table 1: Representative NMR Data (CDCl₃)

| Position | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| Pyridine C2-Cl | - | 152.1 |

| Boronate ester | 1.33 (s, 12H) | 24.9 (CH₃) |

| COOCH₃ | 3.98 (s, 3H) | 52.4 |

How does the electronic nature of substituents influence cross-coupling efficiency in reactions involving this compound?

Advanced

The chlorine at C2 and boronate ester at C5 create distinct electronic effects:

- C2-Cl : Electron-withdrawing effect activates the pyridine ring for nucleophilic substitution or directs coupling reactions to the C5 position.

- Boronate Ester : Facilitates Suzuki-Miyaura coupling but may require protection if competing reactive sites exist.

Q. Methodological Insights :

- Use DFT calculations to predict regioselectivity in cross-couplings.

- Optimize catalyst systems (e.g., PdCl₂(dppf)) to mitigate steric hindrance from the methyl ester group .

How should this compound be handled and stored to prevent degradation?

Advanced

The boronate ester is moisture-sensitive and prone to hydrolysis. Best practices include:

Storage : Under inert gas (N₂/Ar) at –20°C in airtight containers.

Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for air-sensitive reactions.

Stability Monitoring : Regular ¹H NMR checks for hydrolysis (disappearance of pinacol methyl peaks) .

How can researchers resolve contradictions in reported reaction yields or catalytic efficiencies?

Advanced

Discrepancies often arise from:

- Impurity Profiles : Trace halides or solvents (e.g., DMF) may poison catalysts. Use rigorous purification (e.g., activated charcoal filtration) .

- Kinetic vs. Thermodynamic Control : Competing pathways in cross-coupling can be probed via time-course studies with GC-MS or in-situ IR .

- Catalyst Deactivation : Screen additives (e.g., K₃PO₄) to stabilize Pd(0) intermediates .

What role does this compound play in synthesizing complex molecules for medicinal chemistry?

Advanced

The boronate ester serves as a versatile intermediate:

Drug Candidates : Suzuki coupling with aryl halides generates biaryl motifs common in kinase inhibitors.

Probe Molecules : Radiolabeled derivatives (e.g., ¹¹C-methyl ester) enable PET imaging studies.

Peptide Conjugates : Boronated nicotinates are precursors for boron neutron capture therapy (BNCT) agents .

Q. Methodological Example :

- Couple with 2-iodopyridine to form a bipyridine ligand for metal-organic frameworks (MOFs), characterized by SC-XRD .

What computational tools are recommended for modeling reactions involving this compound?

Q. Advanced

Density Functional Theory (DFT) : Predicts transition states and regioselectivity in cross-couplings (e.g., B3LYP/6-31G* basis set).

Molecular Dynamics (MD) : Simulates solvent effects on boron ester stability.

SHELX Suite : Refines X-ray crystallographic data to resolve steric clashes in crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.